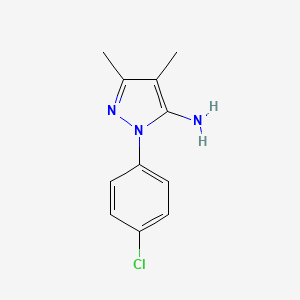

1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine

Description

1-(4-Chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 4-chlorophenyl group at position 1 and methyl substituents at positions 3 and 4 of the pyrazole ring. Its molecular formula is C₁₁H₁₂ClN₃, with a molecular weight of 221.69 g/mol. The compound’s structure combines electron-withdrawing (chlorophenyl) and electron-donating (methyl) groups, influencing its electronic distribution, solubility, and biological interactions.

Properties

IUPAC Name |

2-(4-chlorophenyl)-4,5-dimethylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-7-8(2)14-15(11(7)13)10-5-3-9(12)4-6-10/h3-6H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQDVQRVMNQDBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine typically involves the condensation of 4-chlorobenzaldehyde with acetone to form 4-chlorochalcone, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products:

Oxidation: Pyrazole derivatives with oxidized functional groups.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

1-(4-Chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine is primarily investigated for its potential therapeutic applications. The compound has shown promise as an anti-inflammatory agent and is being studied for its effects on various diseases, including cancer and autoimmune disorders. Its structure allows for modifications that can enhance biological activity, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrazole derivatives, including 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine. Research indicates that this compound exhibits activity against several bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals.

Agricultural Chemistry

In agricultural research, compounds like 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine are evaluated for their effectiveness as pesticides or herbicides. The chlorinated phenyl group may enhance the compound's ability to interact with biological systems in plants and pests.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory effects of various pyrazole derivatives, including 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine. The results indicated that this compound significantly reduced inflammation markers in vitro and in vivo models.

Case Study 2: Antimicrobial Efficacy

Research conducted by a team at a leading university assessed the antimicrobial efficacy of this pyrazole derivative against multi-drug resistant bacterial strains. The findings revealed that the compound inhibited bacterial growth at low concentrations, highlighting its potential as a new class of antibiotics.

Case Study 3: Agricultural Applications

In agricultural trials, the compound was tested for its effectiveness against common crop pests. The results showed promising insecticidal properties, suggesting that it could be developed into an eco-friendly pesticide alternative.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Key Insights :

- Antimicrobial Potential: Tetrazole derivatives (e.g., 8a) with 4-chlorophenyl groups show high antimicrobial activity, suggesting the target compound may share similar properties if tested .

- Cytotoxicity : Chalcone analogs () demonstrate that 4-chlorophenyl groups enhance anticancer activity, though pyrazole amines may require different mechanisms of action.

- Receptor Targeting : Pyrazole-piperazine hybrids () highlight the role of 4-chlorophenyl in CNS drug design, though dimethyl substituents may alter binding kinetics.

Structural and Crystallographic Insights

- Crystal Packing: The target compound’s dimethyl groups likely induce non-centrosymmetric crystallization (cf. thiourea derivative 8b in , which crystallizes in space group P2₁) .

- Conjugation Effects : Pyrazolone derivatives () show dihedral angles of ~18° between aryl rings and the pyrazole core, suggesting moderate conjugation. The target’s 3,4-dimethyl groups may further restrict rotational freedom, affecting solid-state interactions .

Biological Activity

1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.

The compound's chemical formula is with a molecular weight of 221.69 g/mol. It is characterized by the following structural features:

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-chlorophenyl)-4,5-dimethylpyrazol-3-amine |

| PubChem CID | 61950710 |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines.

- Kinase Inhibition : A related compound, 4j , demonstrated potent inhibitory activity against the AKT2/PKBβ kinase, which is crucial in glioma malignancy. This compound inhibited 3D neurosphere formation in glioma stem cells while showing reduced cytotoxicity towards non-cancerous cells, indicating a promising therapeutic window for targeting glioblastoma .

- Cell Line Studies : Pyrazole derivatives have shown effectiveness against multiple cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For instance, certain derivatives exhibited GI50 values as low as 3.79 µM against MCF7 cells .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored:

- Inhibition Studies : In vitro studies have reported that several pyrazole derivatives exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The most active derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

- Biofilm Formation : These compounds were effective in inhibiting biofilm formation by pathogenic isolates, suggesting their potential application in treating biofilm-associated infections .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities of related pyrazole compounds:

| Activity Type | Compound | Cell Line/Pathogen | IC50/Effectiveness |

|---|---|---|---|

| Kinase Inhibition | 4j | AKT2/PKBβ | IC50 = 12 µM |

| Anticancer Activity | Various | MCF7 | GI50 = 3.79 µM |

| Antimicrobial Activity | Various | Staphylococcus aureus | MIC = 0.22 - 0.25 μg/mL |

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of pyrazole derivatives:

- Case Study A : A study assessing the anticancer properties of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles indicated that these compounds could inhibit glioma cell growth effectively while sparing normal cells from cytotoxicity .

- Case Study B : Another investigation into the antimicrobial properties of pyrazole derivatives revealed that certain compounds could significantly reduce bacterial viability and biofilm formation in clinical isolates .

Q & A

How can reaction conditions be optimized for the synthesis of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine to improve yield and purity?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in condensation reactions, while ethanol or methanol improves selectivity for intermediates .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes) and improves regioselectivity compared to conventional heating .

- Catalysts : Use of p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves regioisomers, while recrystallization in ethanol removes byproducts .

What methodologies are most effective for confirming the molecular geometry of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine?

- X-ray crystallography : Provides absolute configuration via single-crystal analysis. Key parameters include low R-factor (<0.05), high data-to-parameter ratios (>15:1), and refined thermal displacement parameters .

- Density Functional Theory (DFT) : Validates experimental bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles (e.g., chlorophenyl/pyrazole plane: 5–10°) .

- Spectroscopic cross-validation : NMR (¹H/¹³C) and IR confirm functional groups (e.g., NH₂ stretch at 3300–3400 cm⁻¹) .

How can researchers design in vitro assays to evaluate the antifungal potential of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine derivatives?

- Strain selection : Use standardized strains (e.g., Candida albicans ATCC 90028) and clinical isolates for broader relevance .

- MIC determination : Broth microdilution (CLSI M27-A3 protocol) with concentrations ranging from 0.5–128 µg/mL. Include fluconazole as a positive control .

- Time-kill assays : Assess fungicidal vs. fungistatic activity at 0–48 hours, with colony counts on Sabouraud dextrose agar .

What strategies are employed to analyze the structure-activity relationship (SAR) of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine analogs?

- Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate bioactivity .

- Bioisosteric replacement : Substitute the NH₂ group with thioamide or sulfonamide to enhance metabolic stability .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with IC₅₀ values in enzyme inhibition assays .

How should researchers address contradictions in reported biological activities of pyrazol-5-amine derivatives across studies?

- Assay standardization : Control variables like pH, serum protein content, and incubation time to minimize variability .

- Compound purity : Verify via HPLC (>95% purity) to exclude byproduct interference .

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to reconcile EC₅₀ discrepancies in published datasets .

What key parameters in X-ray crystallography data indicate high confidence in the resolved structure of pyrazol-5-amine derivatives?

- R-factor : ≤0.05 for high-resolution structures (e.g., 0.031 in ) .

- Torsion angles : Deviations <5° from idealized geometry (e.g., C4–C5–N1–C7: −0.07° to 179.56°) .

- Thermal ellipsoids : Isotropic displacement parameters (Ueq) <0.05 Ų for non-H atoms .

What in vitro models are appropriate for preliminary toxicity screening of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine?

- HepG2 cells : Assess hepatotoxicity via MTT assay (IC₅₀ <50 µM indicates low risk) .

- hERG inhibition : Patch-clamp assays to evaluate cardiac safety (IC₅₀ >10 µM preferred) .

- Ames test : Detect mutagenicity using Salmonella TA98/TA100 strains .

How can chromatographic techniques be optimized to identify and quantify synthetic byproducts in pyrazol-5-amine synthesis?

- HPLC : Use a C18 column (5 µm, 250 mm) with acetonitrile/water (70:30) at 1 mL/min. UV detection at 254 nm resolves regioisomers .

- GC-MS : Identify volatile byproducts (e.g., unreacted aldehydes) with a DB-5ms column and EI ionization .

- LC-MS/MS : Quantify trace impurities (LOQ: 0.1 µg/mL) using multiple reaction monitoring (MRM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.